Tin2-ethylhexanoate
Description
Tin(II) 2-ethylhexanoate (CAS 301-10-0), also known as stannous octoate, is a metal carboxylate with the molecular formula C₁₆H₃₀O₄Sn and a molecular weight of 405.12 g/mol . It is a pale yellow to amber liquid with a characteristic odor, a density of 1.251 g/cm³, and a refractive index of 1.494 . This compound is highly soluble in organic solvents and miscible with water under specific conditions .
Properties
Molecular Formula |
C16H30O4Sn |
|---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
bis(2-ethylhexanoyloxy)tin |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
KSBAEPSJVUENNK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn]OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Tin(II) 2-ethylhexanoate is typically synthesized by reacting tin(II) oxide with 2-ethylhexanoic acid. The reaction conditions involve heating the mixture to facilitate the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
Catalytic Activity in Ring-Opening Polymerization
Sn(Oct)₂ is a benchmark catalyst for the ring-opening polymerization (ROP) of cyclic esters like L-lactide. The reaction proceeds via a coordination-insertion mechanism:
Mechanistic Steps
-
Coordination : L-lactide coordinates to the Sn(II) center.
-
Nucleophilic Attack : An alcohol initiator (e.g., 1-dodecanol) attacks the carbonyl carbon.
-
Chain Propagation : Repeated insertion of monomer units lengthens the polymer chain.
Key Findings from MALDI-TOF Analysis :
| Observation | Implication |
|---|---|
| Segmental exchange reactions occur | Chain transfer via Sn-O bond cleavage |
| Reactivity of carbonyl groups near Sn | 100× higher reactivity for adjacent carbonyls |
| Broad molecular weight distribution (Đ = 1.2–1.5) | Non-living polymerization behavior |
Esterification and Transesterification
Sn(Oct)₂ accelerates esterification between carboxylic acids and alcohols, critical in polyurethane and polyester synthesis:
Reaction Conditions :
-
Temperature : 80–120°C
-
Molar Ratio (Sn:Substrate): 1:500–1:1000
-
Solvent : Toluene or xylene (anhydrous)
Catalytic Efficiency Comparison :
| Reaction Type | Rate Increase (vs. uncatalyzed) |
|---|---|
| Urethane formation | 50–100× |
| Silanol condensation | 30–50× |
Thermal and Oxidative Decomposition
Sn(Oct)₂ undergoes degradation under heat (>150°C) or prolonged air exposure:
Decomposition Pathways :
-
Oxidation :
-
Photodegradation :
UV light induces ligand dissociation, yielding inorganic tin salts.
Thermogravimetric Data :
| Temperature Range (°C) | Mass Loss (%) | Assignation |
|---|---|---|
| 25–200 | 5 | Solvent evaporation |
| 200–400 | 75 | Ligand decomposition |
| >400 | 20 | SnO₂ formation |
Synthetic Routes
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Oxide route | SnO + 2 OctH | 120°C, N₂ | 85–90% |
| Redox route | Sn⁰ + OctH + O₂ | 80°C, promoter* | 92–95% |
*Promoters: 4-tert-butylcatechol or 2,5-di-tert-butylhydroquinone.
Reaction Stoichiometry:
Coordination Chemistry and Ligand Exchange
The labile carboxylate ligands enable dynamic equilibria in solution:
Equilibrium Constants :
| Reaction | K (25°C) |
|---|---|
| Sn(Oct)₂ + ROH ⇌ Sn(Oct)(OR) + OctH | 10²–10³ |
| Sn(Oct)₂ + H₂O ⇌ Sn(OH)₂ + 2 OctH | 10⁻⁴ |
Environmental and Hydrolytic Reactivity
Sn(Oct)₂ hydrolyzes in aqueous environments, releasing 2-ethylhexanoic acid :
Hydrolysis Kinetics :
| pH | Half-Life (25°C) |
|---|---|
| 7 | >30 days |
| 3 | 2–4 hours |
Role in Radical Reactions
Though primarily a Lewis acid catalyst, Sn(Oct)₂ participates in redox-initiated radical polymerizations under UV light .
Comparative Catalytic Performance
| Reaction System | Sn(Oct)₂ Loading (mol%) | Turnover Frequency (h⁻¹) | Ref |
|---|---|---|---|
| PLA polymerization | 0.1 | 500 | |
| Polyurethane foam | 0.05 | 1200 | |
| Silicone RTV | 0.2 | 800 |
Scientific Research Applications
Industrial Applications
1. Urethane Foam Catalyst
Tin 2-ethylhexanoate is widely used as a catalyst in the production of polyurethane foams. It facilitates the reaction between polyols and isocyanates, leading to the formation of flexible and rigid foams. The efficiency of this catalyst allows for faster curing times and improved mechanical properties of the final product .
2. Esterification Catalyst
In esterification reactions, tin 2-ethylhexanoate serves as an effective catalyst to promote the formation of esters from acids and alcohols. This application is crucial in producing various chemical intermediates used in coatings, adhesives, and plasticizers .
3. Polymerization Initiator
Tin 2-ethylhexanoate is utilized as a polymerization initiator for cyclic esters such as ε-caprolactone and lactides. Studies have shown that it can effectively initiate ring-opening polymerization, leading to polymers with controlled molecular weights and low residual tin content, which is essential for biomedical applications .
Biomedical Applications
1. Biodegradable Polymers
Research indicates that tin 2-ethylhexanoate can be used to synthesize biodegradable polymers suitable for medical applications. For instance, a study demonstrated that by adjusting the catalyst-to-monomer ratio, residual tin levels could be minimized to acceptable levels for use in biomedical devices .
Case Study: Controlled Polymerization
In a controlled study on the polymerization of ε-caprolactone, researchers achieved a residual tin content reduction from 176 ppm to just 5 ppm by optimizing the catalyst ratio. This finding highlights the potential for producing biocompatible materials with minimal toxicity .
2. Scaffolding for Tissue Engineering
Polymers synthesized using tin 2-ethylhexanoate have been tested for their ability to support cell proliferation in tissue engineering applications. Porous scaffolds created from these polymers demonstrated cell growth comparable to traditional tissue culture substrates, suggesting their viability for regenerative medicine .
Mechanism of Action
The mechanism by which tin(II) 2-ethylhexanoate exerts its effects involves its role as a catalyst. It facilitates the polymerization of cyclic diesters by coordinating with the monomer units, thereby lowering the activation energy required for the reaction. The molecular targets and pathways involved include the carbonyl groups of the monomers, which interact with the tin center to form the polymer chains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tin(II) 2-ethylhexanoate belongs to the metal carboxylate family. Below is a detailed comparison with structurally analogous compounds:
Zinc 2-Ethylhexanoate
- Molecular Formula : C₁₆H₃₀O₄Zn
- Molecular Weight : 351.80 g/mol .
- Applications :
- Stabilizer in PVC production.
- Catalyst for esterification and transesterification reactions.
- Safety : Less toxic than tin derivatives but may cause respiratory irritation.
Nickel 2-Ethylhexanoate
- Molecular Formula : C₁₆H₃₀O₄Ni
- Molecular Weight : 365.12 g/mol .
- Applications :
- Used in coatings and adhesives as a drier.
- Catalyst in oxidation reactions.
Titanium 2-Ethylhexanoate (2-Ethylhexyl Titanate)
- Molecular Formula : C₃₂H₆₈O₄Ti
- Molecular Weight : 564.79 g/mol .
- Applications :
- Crosslinking agent in paints and inks.
- Esterification catalyst for high-temperature processes.
- Physical Properties : Higher thermal stability (BP: 245°C at 1.7 kPa) compared to tin derivatives .
Comparative Data Table
Research Findings and Performance Metrics
- Catalytic Efficiency: Tin(II) 2-ethylhexanoate achieves >90% conversion in lactide polymerization at 120°C, outperforming zinc derivatives in poly(L-lactide) molecular weight control . Titanium derivatives exhibit superior thermal stability but require higher activation temperatures (>150°C) .
- Environmental Impact :
Regulatory and Industrial Considerations
- Market Trends : Tin-based catalysts dominate the polyurethane foam industry due to cost-effectiveness and reactivity .
Biological Activity
Tin(II) 2-ethylhexanoate, also known as Sn(Oct)₂, is a tin-based compound widely used as a catalyst in polymerization processes, particularly in the synthesis of biodegradable polymers. Its biological activity and safety profile are of significant interest due to its applications in various industrial and biomedical fields.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₃₀O₄Sn
- Molecular Weight : 394.14 g/mol
- CAS Number : 301-10-0
The compound is characterized by its tin ion bonded to two ethylhexanoate ligands, which contribute to its catalytic properties and biological interactions.
Toxicological Profile
Tin(II) 2-ethylhexanoate exhibits low toxicity levels in various biological assessments. The following key findings summarize its toxicological profile:
- Skin Sensitization : In a study involving guinea pigs, Sn(Oct)₂ did not induce dermal sensitization, indicating a low risk of skin allergy upon exposure .
- Repeated Dose Toxicity : A short-term oral toxicity study in Wistar rats showed no significant adverse effects at doses up to 750 mg/kg body weight per day. The No Observed Adverse Effect Level (NOAEL) was determined to be 250 mg/kg/day .
- Genotoxicity : Results from an in vitro bacterial reverse mutation assay indicated that Sn(Oct)₂ is not genotoxic, supporting its safety for use in various applications .
- Carcinogenicity : Non-guideline studies suggest that Sn(Oct)₂ does not exhibit carcinogenic properties, although further research is warranted due to the low reliability of existing studies .
Biocompatibility Studies
Research indicates that Sn(Oct)₂ can be effectively used in biomedical applications due to its biocompatibility:
- A study demonstrated that polymers synthesized using Sn(Oct)₂ as a catalyst exhibited cell growth comparable to standard tissue culture plastic, indicating good compatibility with mesenchymal stem cells .
- The residual tin content in polymers can be minimized effectively, making them suitable for medical applications without significant toxicity concerns .
Catalytic Properties
Tin(II) 2-ethylhexanoate is primarily utilized as a catalyst in the polymerization of lactides and other cyclic esters. Its effectiveness stems from:
- Ring-Opening Polymerization (ROP) : It facilitates the ROP of lactides, producing high molecular weight polymers with controlled architectures .
- Low Toxicity : Compared to other tin compounds, Sn(Oct)₂ has been recognized for its relatively low toxicity while maintaining effective catalytic activity, making it suitable for food and biomedical applications .
Case Studies
- Polymer Synthesis : In a study focusing on the synthesis of polylactides using Sn(Oct)₂, researchers achieved efficient polymerization with minimal residual tin content, enhancing the material's suitability for biomedical uses .
- Food Stabilization : The FDA has approved Sn(Oct)₂ for use as a food stabilizer due to its low toxicity levels and effectiveness against microbial growth .
Summary Table of Biological Activity Findings
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Tin 2-ethylhexanoate in laboratory settings?
Methodological Answer:
- Synthesis : Tin 2-ethylhexanoate is typically prepared via a condensation reaction between stannous chloride and 2-ethylhexanoic acid under inert conditions. Key variables include stoichiometric ratios (e.g., 1:2 molar ratio of SnCl₂ to acid), reaction temperature (80–120°C), and solvent selection (e.g., toluene or hexane) to control reaction kinetics .
- Characterization : Use spectroscopic techniques (e.g., FTIR for carboxylate stretching bands at ~1550 cm⁻¹, NMR for Sn coordination environment analysis) and elemental analysis (Sn content via ICP-OES). X-ray crystallography may resolve structural ambiguities if single crystals are obtainable .
Q. How can researchers verify the purity and stability of Tin 2-ethylhexanoate for catalytic applications?
Methodological Answer:
- Purity Assessment : Combine thermogravimetric analysis (TGA) to detect volatile impurities (<1% weight loss below 100°C) and HPLC with UV detection to quantify residual reactants .
- Stability Testing : Perform accelerated aging studies under controlled humidity/temperature (e.g., 40°C/75% RH for 30 days) and monitor decomposition via FTIR and Sn²⁺ oxidation state changes using XPS .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported catalytic activity data for Tin 2-ethylhexanoate in esterification reactions?
Methodological Answer:
- Controlled Variables : Standardize substrate ratios (e.g., alcohol:acid = 1:1), solvent polarity (e.g., dielectric constant < 5), and catalyst loading (0.5–2 mol%) to isolate Sn’s catalytic role .
- Contradiction Analysis : Replicate conflicting studies under identical conditions, then systematically vary one parameter (e.g., temperature, moisture content) to identify outliers. Use error propagation models (e.g., Monte Carlo simulations) to quantify uncertainty in activity measurements .
Q. What advanced techniques can elucidate the mechanistic role of Tin 2-ethylhexanoate in polymerization reactions?
Methodological Answer:
- Kinetic Studies : Employ stopped-flow spectroscopy to monitor initiation/propagation rates. Compare Arrhenius plots (Eₐ values) with DFT-calculated transition states to validate proposed mechanisms .
- Spectroscopic Probes : Use in-situ Raman spectroscopy to track Sn-O bond dynamics during chain propagation. Pair with MALDI-TOF MS to correlate end-group structures with mechanistic pathways .
Q. How can researchers optimize experimental protocols to address low reproducibility in Tin 2-ethylhexanoate-based nanocomposite synthesis?
Methodological Answer:
- Reproducibility Framework : Document batch-specific variables (e.g., precursor aging, mixing shear rates) using a factorial design matrix. Validate protocols via inter-laboratory studies with standardized reagents .
- Data Validation : Apply statistical tests (e.g., ANOVA for batch-to-batch variance, Grubbs’ test for outliers) and report raw data with error margins (e.g., ±3σ) in supplementary materials .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing discrepancies in thermal stability data for Tin 2-ethylhexanoate?
Methodological Answer:
- Error Source Identification : Classify discrepancies as systematic (e.g., instrument calibration drift) or random (e.g., sample inhomogeneity). Use control charts for longitudinal data consistency checks .
- Multivariate Analysis : Apply PCA to thermal decomposition datasets (TGA/DSC) to cluster samples by degradation pathways and identify latent variables (e.g., moisture absorption) .
Q. How should researchers integrate conflicting literature data on Sn²⁺ coordination geometry in Tin 2-ethylhexanoate?
Methodological Answer:
- Comparative Meta-Analysis : Compile crystallographic data (CCDC entries) and categorize by solvent polarity, counterion effects, and temperature. Use Bland-Altman plots to assess bias between studies .
- Computational Validation : Perform DFT geometry optimizations (e.g., B3LYP/LANL2DZ) to predict stable coordination modes, then cross-validate with EXAFS experimental data .
Ethical and Reporting Standards
Q. What are the best practices for reporting Tin 2-ethylhexanoate toxicity data in compliance with academic guidelines?
Methodological Answer:
- Data Transparency : Include full experimental details (e.g., cell lines, exposure durations) and negative results (e.g., non-cytotoxic concentrations) to avoid publication bias .
- Ethical Documentation : Adhere to OECD test guidelines (e.g., TG 423 for acute oral toxicity) and disclose IRB approvals for in-vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
